Di-tert-butyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate
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Overview
Description
Preparation Methods
The synthesis of TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE involves multiple steps. One common synthetic route includes the reaction of a chromenone derivative with tert-butyl bromoacetate in the presence of a base, followed by further functionalization to introduce the tert-butoxy and oxoethoxy groups . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Chemical Reactions Analysis
TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE include:
TERT-BUTYL ((5-(2-TERT-BUTOXY-2-OXOETHOXY)4-OXO-2-PH-4H-CHROMEN-7-YL)OXY)ACETATE: This compound has a similar structure but differs in the position and type of substituents.
TERT-BUTYL ((2-ET-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-3-YL)OXY)ACETATE: Another related compound with variations in the chromenone core and substituents.
The uniqueness of TERT-BUTYL 2-({7-[2-(TERT-BUTOXY)-2-OXOETHOXY]-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30O8 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
tert-butyl 2-[[9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
InChI |
InChI=1S/C24H30O8/c1-23(2,3)31-19(25)12-28-14-10-17(29-13-20(26)32-24(4,5)6)21-15-8-7-9-16(15)22(27)30-18(21)11-14/h10-11H,7-9,12-13H2,1-6H3 |
InChI Key |
COYROSMGQLLBFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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